molecular formula C18H19N B2736705 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane CAS No. 2137561-30-7

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B2736705
CAS No.: 2137561-30-7
M. Wt: 249.357
InChI Key: AWYNSRDWMYVMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of azabicyclo compounds, which are known for their rigid and compact molecular frameworks. The presence of both benzyl and phenyl groups attached to the azabicyclo[2.1.1]hexane core adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane typically involves a multi-step process. One common method is the photochemical [2 + 2] cycloaddition reaction. This reaction utilizes photochemistry to form the bicyclic structure by cycloaddition of suitable precursors . The reaction conditions often involve the use of ultraviolet light to initiate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and the complexity of its synthesis. the principles of photochemical cycloaddition and subsequent functionalization can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or to reduce any oxidized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise binding to specific enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane is unique due to its combination of a rigid bicyclic core with benzyl and phenyl substituents.

Properties

IUPAC Name

2-benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-3-7-15(8-4-1)13-19-14-16-11-18(19,12-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYNSRDWMYVMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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